molecular formula C16H13Cl2N3O3S B12192356 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B12192356
M. Wt: 398.3 g/mol
InChI Key: XREGXVXHNWUQME-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a thiazole ring, a dichlorobenzyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the thiazole derivative.

    Attachment of the Pyrrolidinone Moiety: The final step involves the acylation of the thiazole derivative with a pyrrolidinone acetic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, potentially converting them to alcohols.

    Substitution: The dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiazole ring.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could inhibit key enzymes or block receptor sites, thereby disrupting cellular processes essential for disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide: Similar structure but with a nitro group instead of the pyrrolidinone moiety.

    Thiazole derivatives: Compounds with the thiazole ring but different substituents.

Uniqueness

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the combination of the dichlorobenzyl group, thiazole ring, and pyrrolidinone moiety, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C16H13Cl2N3O3S

Molecular Weight

398.3 g/mol

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C16H13Cl2N3O3S/c17-10-1-2-12(18)9(5-10)6-11-7-19-16(25-11)20-13(22)8-21-14(23)3-4-15(21)24/h1-2,5,7H,3-4,6,8H2,(H,19,20,22)

InChI Key

XREGXVXHNWUQME-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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